molecular formula C11H20N2O3 B13610002 Tert-butyl 2-(7-oxo-1,4-diazepan-1-yl)acetate

Tert-butyl 2-(7-oxo-1,4-diazepan-1-yl)acetate

Cat. No.: B13610002
M. Wt: 228.29 g/mol
InChI Key: APGQQDYMUCYJIQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(7-oxo-1,4-diazepan-1-yl)acetate is a chemical compound with a unique structure that includes a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(7-oxo-1,4-diazepan-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 7-oxo-1,4-diazepane. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(7-oxo-1,4-diazepan-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or diazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

Tert-butyl 2-(7-oxo-1,4-diazepan-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 2-(7-oxo-1,4-diazepan-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diazepane ring structure allows for unique interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • Tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
  • 2-{4-[(tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid

Uniqueness

Tert-butyl 2-(7-oxo-1,4-diazepan-1-yl)acetate is unique due to its specific diazepane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl 2-(7-oxo-1,4-diazepan-1-yl)acetate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)8-13-7-6-12-5-4-9(13)14/h12H,4-8H2,1-3H3

InChI Key

APGQQDYMUCYJIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CCNCCC1=O

Origin of Product

United States

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